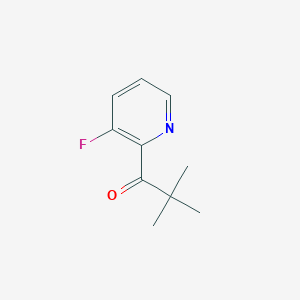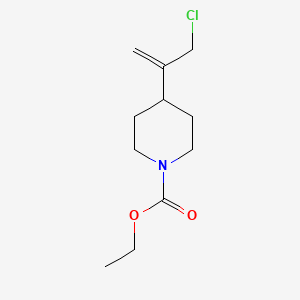
Rhodium(2+);tetraacetate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Rhodium(II) acetate is typically synthesized by heating hydrated rhodium(III) chloride in a methanol-acetic acid mixture . The crude product is initially a bis(methanol) complex, which can be easily desolvated to yield the final product . An alternative method involves the use of microwave radiation to prepare binuclear rhodium(II) tetraacetate, which is suitable for coulometric determination of rhodium .
化学反応の分析
Rhodium(II) acetate undergoes various chemical reactions, including:
Oxidation: It can catalyze the oxidation of alcohols.
Reduction: It is involved in hydrogenation reactions.
Substitution: The acetate groups can be replaced by other carboxylates of strong acids.
Cyclopropanation: It is used as a catalyst for the cyclopropanation of alkenes.
Insertion Reactions: It can insert into C-H and X-H bonds (where X is NH, SH, or OH).
Common reagents used in these reactions include diazo compounds for cyclopropanation and various carboxylates for substitution reactions . The major products formed depend on the specific reaction conditions and substrates used.
科学的研究の応用
Rhodium(II) acetate is utilized in a wide range of scientific research applications:
作用機序
The mechanism of action of Rhodium(II) acetate involves its ability to form stable complexes with various substrates. The compound’s Lewis acidity allows it to bind to classical Lewis bases, facilitating a range of catalytic reactions . The Rh-Rh bond in the dimeric structure plays a crucial role in its reactivity, enabling the formation of reactive intermediates that drive the catalytic processes .
類似化合物との比較
Rhodium(II) acetate can be compared with other similar compounds, such as:
Copper(II) acetate: Similar structure but different catalytic properties.
Chromium(II) acetate: Similar structure but less reactive in certain catalytic reactions.
Rhodium(II) trifluoroacetate: Exhibits enhanced reactivity and can bind to arenes and alkenes.
Rhodium(II) acetate stands out due to its unique combination of stability and reactivity, making it a versatile catalyst in various chemical transformations .
特性
分子式 |
C8H14O9Rh2 |
|---|---|
分子量 |
460.00 g/mol |
IUPAC名 |
rhodium(2+);tetraacetate;hydrate |
InChI |
InChI=1S/4C2H4O2.H2O.2Rh/c4*1-2(3)4;;;/h4*1H3,(H,3,4);1H2;;/q;;;;;2*+2/p-4 |
InChIキー |
OFBRYPBEDXBJNJ-UHFFFAOYSA-J |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


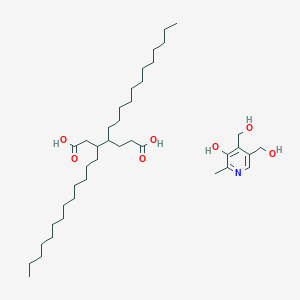
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
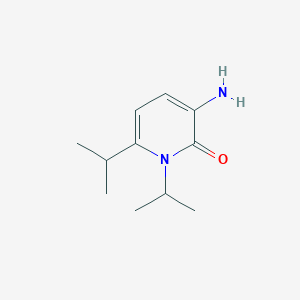

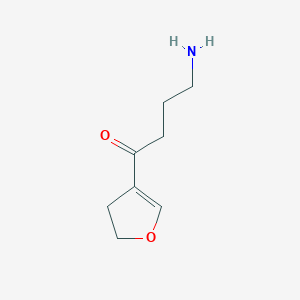
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)
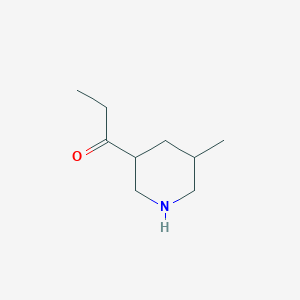
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
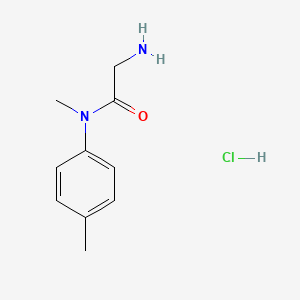
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)

